Edoxaban Tosylate

説明

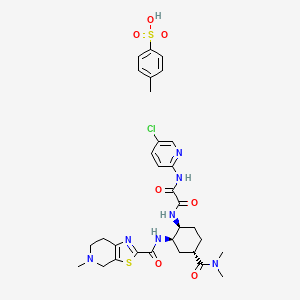

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFZITWZOYXXAW-QXXZOGQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38ClN7O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197399 | |

| Record name | Edoxaban tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480449-71-6 | |

| Record name | Edoxaban tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480449-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edoxaban tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edoxaban tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDOXABAN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W99UE810 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Pharmacological Investigations of Edoxaban Tosylate

Molecular Basis of Factor Xa Inhibition

The anticoagulant effect of edoxaban (B1671109) is rooted in its specific interaction with Factor Xa at the molecular level. This interaction is characterized by high selectivity and a direct binding mechanism that does not require cofactors.

Edoxaban acts as a highly selective and direct inhibitor of human Factor Xa. medchemexpress.comfishersci.fi Its inhibitory action is potent, with a reported inhibition constant (Ki) of 0.561 nM for free human FXa. wikipedia.orgmedchemexpress.commedchemexpress.commolnova.com The mechanism is direct, meaning it binds straight to the FXa molecule, and unlike indirect FXa inhibitors, it does not require antithrombin III for its antithrombotic activity. metroapi.com This direct binding to the active site of FXa prevents the enzyme from participating in the coagulation cascade.

The inhibition of Factor Xa by edoxaban is competitive and reversible. openaccessjournals.comwikipedia.orgnih.gov This means that edoxaban binds directly to the active site of the FXa enzyme, competing with its natural substrate, prothrombin. nih.gov This competitive interaction is a key feature of its mechanism, allowing for a concentration-dependent and predictable anticoagulant response. nih.govresearchgate.net

Factor Xa, in complex with activated Factor V (FVa) on a phospholipid surface, forms the prothrombinase complex. wikipedia.org This complex is responsible for the rapid conversion of prothrombin to thrombin, a crucial step that amplifies the coagulation process. wikipedia.org Edoxaban effectively inhibits not only free FXa but also the FXa within the prothrombinase complex, with a Ki value of 2.98 nM. medchemexpress.commedchemexpress.commolnova.com By inhibiting prothrombinase activity, edoxaban significantly reduces the burst of thrombin generation, thereby decreasing the formation of fibrin (B1330869) and the subsequent development of a thrombus. hpra.iemetroapi.com

| Target Enzyme | Inhibition Constant (Ki) |

| Free Human Factor Xa | 0.561 nM |

| Prothrombinase Complex | 2.98 nM |

This table displays the inhibition constants (Ki) of edoxaban for free Factor Xa and the prothrombinase complex, indicating high-affinity binding.

A critical aspect of edoxaban's pharmacological profile is its high selectivity for Factor Xa over other related serine proteases in the coagulation cascade. Research indicates that edoxaban is over 10,000-fold more selective for FXa compared to other proteases such as thrombin. medchemexpress.comfishersci.fimedchemexpress.com For instance, the inhibitory constant (Ki) for thrombin is approximately 6.0 µM (6000 nM) and for Factor IXa is 41.7 µM (41700 nM), values that are orders of magnitude higher than its Ki for FXa. molnova.com This high degree of selectivity ensures a targeted anticoagulant effect, minimizing off-target interactions with other components of the hemostatic system. molnova.com

| Protease | Inhibition Constant (Ki) | Selectivity Ratio (vs. Free FXa) |

| Factor Xa | 0.561 nM | 1 |

| Thrombin | 6,000 nM | ~10,695-fold |

| Factor IXa | 41,700 nM | ~74,331-fold |

This table compares the inhibitory potency of edoxaban against different coagulation proteases, demonstrating its high selectivity for Factor Xa.

Effects on Coagulation Parameters

The inhibition of Factor Xa by edoxaban leads to measurable changes in standard laboratory coagulation tests. These changes are a direct consequence of its mechanism of action and are concentration-dependent.

Edoxaban produces a concentration-dependent prolongation of the activated partial thromboplastin (B12709170) time (aPTT). fda.govnih.goveuropa.eu In vitro studies where edoxaban was added to human plasma demonstrated a linear relationship between the drug concentration and the increase in aPTT clotting time. tandfonline.com However, the extent of this prolongation can be influenced by the specific reagents used in the assay. nih.govtandfonline.com Studies have calculated that the edoxaban concentration required to double the baseline aPTT ranges from 539 to 758 µg/L, depending on the aPTT reagent. tandfonline.com While edoxaban consistently prolongs aPTT, the variability associated with different testing reagents means this parameter is not typically used for routine monitoring of its anticoagulant effect. europa.euhres.ca

| aPTT Reagent | Edoxaban Concentration to Double aPTT (CT₂) |

| Reagent A (Example) | 539 µg/L |

| Reagent B (Example) | 758 µg/L |

This table shows the range of edoxaban concentrations reported to double the activated partial thromboplastin time (aPTT), highlighting the variability between different laboratory reagents as described in research. tandfonline.com

In Vitro Effects on Prothrombin Time (PT) and International Normalized Ratio (INR)

Edoxaban produces a concentration-dependent prolongation of prothrombin time (PT) and, consequently, the International Normalized Ratio (INR). fda.govdaiichisankyo.us However, the changes observed in PT and INR at therapeutic concentrations can be small and exhibit a high degree of variability, making them generally unsuitable for routine monitoring of edoxaban's anticoagulant effect. daiichisankyo.ushres.ca

The sensitivity of PT assays to edoxaban is dependent on the specific reagent used. tandfonline.com Studies have shown a clear distinction between Quick PT and Owren PT type reagents, with Owren PT reagents being significantly less sensitive. tandfonline.com For Quick PT reagents, the concentration of edoxaban required to double the PT clotting time ranged from 329 to 717 µg/L. tandfonline.comresearchgate.net In contrast, for Owren PT reagents, the concentrations were much higher, at 1601 and 2505 µg/L. tandfonline.com

Table 1: In Vitro Effect of Edoxaban on Prothrombin Time (PT) with Different Reagents

| Reagent Type | Assay | Edoxaban Concentration for Doubling PT (µg/L) |

|---|---|---|

| Quick PT | STA-Neoplastine | 329 - 717 |

| Quick PT | RecombiPlastTin 2G | 329 - 717 |

| Quick PT | Technoplastin HIS | 329 - 717 |

| Quick PT | Thromborel S | 329 - 717 |

| Quick PT | Dade Innovin | 329 - 717 |

| Owren PT | SPA+ | 1601 |

| Owren PT | Owren's PT | 2505 |

Data derived from in vitro studies spiking edoxaban into plasma from healthy subjects. tandfonline.comresearchgate.net

The relationship between edoxaban concentration and PT is generally linear. fda.gov For instance, one of the most sensitive reagents, Technoplastin, showed a mean increase of 0.30 INR per 100 µg/L of edoxaban. tandfonline.com

Concentration-Dependent Relationship with Anti-Factor Xa Activity

There is a direct and linear relationship between the plasma concentration of edoxaban and its anti-Factor Xa (anti-FXa) activity. nih.govfda.gov This linear correlation holds true in healthy individuals as well as in patients with venous thromboembolism (VTE) and atrial fibrillation (AF). nih.gov Peak pharmacodynamic effects on anti-FXa activity are observed within 1-2 hours of administration, coinciding with peak plasma concentrations of the drug. nih.govresearchgate.net Chromogenic anti-FXa assays demonstrate a linear dose-response up to approximately 500 µg/L of edoxaban. tandfonline.com

Preclinical Pharmacodynamic Studies

In Vitro and In Vivo Anticoagulant Activity in Animal Models

Preclinical studies in various animal models have consistently demonstrated the antithrombotic and anticoagulant activity of edoxaban. portico.orgfda.gov In vitro, edoxaban has been shown to be a potent inhibitor of FXa, with an inhibitory constant (Ki) value of 0.561 nM for free human FXa and 2.98 nM for prothrombinase. researchgate.net It exhibits high selectivity for FXa, with over a 10,000-fold greater affinity for FXa than for other serine proteases like thrombin. portico.orgopenaccessjournals.com

In vivo studies in rat and rabbit models of venous thrombosis have confirmed the antithrombotic effects of orally administered edoxaban. portico.orgresearchgate.net In a rat model of venous thrombosis, single oral doses of edoxaban (3.0 and 10 mg/kg) significantly reduced thrombus weight. ebi.ac.uk Multiple-dose administration at daily doses of 5 and 10 mg/kg also showed significant therapeutic effects. ebi.ac.uk Furthermore, in a rat arteriovenous shunt model, oral administration of edoxaban demonstrated antithrombotic effects. fda.gov A notable finding from animal models is the prediction of a 10-fold separation between the doses required for antithrombotic effects and those causing bleeding. portico.org

Attenuation of Tissue Factor-Induced Disseminated Intravascular Coagulation

Edoxaban has been shown to attenuate the effects of tissue factor-induced disseminated intravascular coagulation (DIC). fda.gov DIC is a serious condition characterized by the widespread activation of coagulation, leading to the formation of microvascular thrombi and potential organ damage. msdmanuals.com

In a rat model where coagulopathy was induced by lipopolysaccharide (LPS), treatment with edoxaban attenuated the changes in coagulation markers. nih.gov Specifically, it suppressed the increase in thrombin-antithrombin complex (TAT) and D-dimer levels and mitigated the decrease in platelet counts in a dose-dependent manner. nih.gov Pathological analysis revealed that edoxaban inhibited the formation of microvascular thrombi in the liver. nih.gov This inhibition of the coagulation pathway by edoxaban is thought to reduce fibrin deposition and subsequent necrotic changes in the liver. nih.gov

Effects on Platelet Aggregation

Edoxaban's primary effect on platelet aggregation is indirect, resulting from the inhibition of thrombin generation. daiichisankyo.usnih.gov Thrombin is a potent activator of platelets. By reducing thrombin production, edoxaban indirectly inhibits thrombin-induced platelet aggregation. nih.gov

In vitro studies have shown that edoxaban inhibits platelet aggregation induced by tissue factor in a concentration-dependent manner. nih.gov In one study, the IC50 values for edoxaban were 150 nM and 110 nM for platelet aggregation induced by Dade Innovin and RecombiPlasTin, respectively. nih.gov Complete inhibition of aggregation was observed at a concentration of 1 µM. nih.gov However, edoxaban did not show a significant inhibitory effect on platelet aggregation induced by other agonists such as collagen, U46619 (a thromboxane (B8750289) A2 receptor agonist), or ADP. fda.gov

A prospective study in patients with non-valvular atrial fibrillation demonstrated that thrombin-induced platelet aggregation was significantly lower two hours after taking edoxaban compared to baseline measurements (27.25% ± 30.8% vs. 60.35% ± 33.3%). nih.govresearchgate.net

Table 2: Effect of Edoxaban on Thrombin-Induced Platelet Aggregation in Patients

| Time Point | Mean Platelet Aggregation (%) | Standard Deviation (%) |

|---|---|---|

| Baseline | 60.35 | 33.3 |

| 2 hours post-edoxaban | 27.25 | 30.8 |

Data from a study on 20 patients with non-valvular atrial fibrillation. nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic Pk/pd Interrelationships of Edoxaban Tosylate

Pharmacokinetic Profile of Edoxaban (B1671109) Tosylate

Absorption Characteristics

Edoxaban is the active component and the main drug-related substance found in circulation following administration. nih.gov It is absorbed rapidly after being taken orally. pace-cme.orgnih.gov

Following oral administration, edoxaban reaches its peak plasma concentration (Cmax) within 1 to 2 hours. nih.govwikipedia.orgdrugbank.comnih.gov This rapid absorption leads to quick changes in anticoagulatory biomarkers, with the maximum effects on these markers also occurring within this 1 to 2-hour window. nih.govnih.gov Studies in healthy individuals have shown that after single oral doses, the time to reach peak plasma concentration (Tmax) is consistently observed between 1.0 and 2.0 hours, followed by a biphasic decline. nih.govnih.gov The pharmacokinetics are generally linear and dose-proportional for once-daily doses ranging from 15 to 150 mg. nih.govnih.gov

| Dose | Cmax (ng/mL) | Tmax (hours) |

|---|---|---|

| 10 mg | 33.5 | 1 - 2 |

| 30 mg | 152 | |

| 60 mg | 302 | |

| 90 mg | 375 | |

| 120 mg | 409 |

Data sourced from multiple studies on the pharmacokinetics of edoxaban. nih.govwikipedia.orgdrugbank.comncats.io

The absolute oral bioavailability of edoxaban is approximately 62%. nih.govwikipedia.orgdrugbank.comnih.gov Research indicates that edoxaban is primarily absorbed in the upper part of the gastrointestinal tract. nih.govnih.gov When the drug was administered to the distal small intestine or ascending colon, both the rate and extent of absorption were significantly reduced, highlighting the importance of the upper gastrointestinal tract for its absorption. fda.gov

The administration of edoxaban with food does not have a clinically significant impact on its total systemic exposure. nih.govnih.govnih.govresearchgate.netnih.gov A study involving healthy volunteers assessed the effect of a standard high-fat meal on the pharmacokinetics of a single 60 mg dose. nih.gov The results showed modest increases in Cmax and total exposure (AUC), with geometric mean ratios (fed state vs. fasted state) ranging from 6% to 22%. nih.govnih.gov While food can slightly delay the rate of absorption, increasing the median Tmax from 1.0 hour in the fasted state to 1.5 hours in the fed state, this effect is not considered clinically meaningful. nih.gov Therefore, it is concluded that edoxaban can be administered without regard to food intake. nih.gov

Distribution Characteristics

Edoxaban is widely distributed throughout the body. nih.govfda.gov The disposition of the drug is biphasic and can be described by a 2-compartment model. nih.gov The steady-state volume of distribution (Vss) is approximately 107 L. nih.govdrugbank.comnih.govnih.gov One study reported the arithmetic mean Vss as 107 L with a standard deviation of 19.9 L. nih.gov This large volume of distribution indicates extensive distribution of the drug from the plasma into the tissues.

| Parameter | Value |

|---|---|

| Steady-State Volume of Distribution (Vss) | ~107 L |

| Plasma Protein Binding | ~55% |

Data sourced from pharmacokinetic studies of edoxaban. nih.govdrugbank.com

Plasma Protein Binding

Edoxaban exhibits moderate binding to human plasma proteins. In vitro studies have determined that approximately 55% of edoxaban is bound to plasma proteins. nih.gov Its major active metabolite, M-4, demonstrates higher plasma protein binding, at approximately 80%. nih.gov

Table 1: Plasma Protein Binding of Edoxaban and Metabolite M-4

| Compound | Plasma Protein Binding (%) |

|---|---|

| Edoxaban | ~55% |

Metabolism and Elimination

Edoxaban is primarily eliminated as an unchanged drug, with metabolic processes representing a minor clearance pathway. nih.gov

The metabolism of edoxaban is minimal. The primary metabolic pathway involves hydrolysis to form the M-4 metabolite, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1). nih.govahajournals.org Despite being pharmacologically active, the M-4 metabolite's exposure is less than 10% of the parent compound, edoxaban. ahajournals.org

The cytochrome P450 enzyme system plays a minor role in the metabolism of edoxaban. Specifically, CYP3A4 is responsible for a small fraction of its biotransformation, contributing to the formation of minor metabolites such as M-5. nih.gov This metabolic route accounts for less than 10% of the total clearance of edoxaban. nih.gov

The elimination of edoxaban from the body occurs through two main pathways that contribute almost equally to its total clearance. nih.gov Renal clearance, the excretion of the unchanged drug through the kidneys, accounts for approximately 50% of the total clearance. nih.govoup.com The remaining 50% is cleared via non-renal pathways, which include metabolism and biliary secretion. nih.govoup.com The total clearance of edoxaban is estimated to be around 22 L/h. oup.com

Table 2: Edoxaban Clearance Pathways

| Clearance Pathway | Contribution to Total Clearance (%) |

|---|---|

| Renal | ~50% |

In healthy individuals, edoxaban has a terminal elimination half-life that ranges from 10 to 14 hours. nih.govoup.com This pharmacokinetic property supports a once-daily dosing regimen.

Pharmacodynamic Profile

Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa. By binding to the active site of both free FXa and FXa within the prothrombinase complex, edoxaban effectively blocks the conversion of prothrombin to thrombin. This inhibition of thrombin generation is dose-dependent and represents the primary mechanism of its anticoagulant effect. nih.gov The inhibition constant (Ki) for human FXa is 0.561 nM, indicating a high affinity. nih.gov

Oral administration of edoxaban leads to rapid changes in anticoagulation biomarkers. nih.gov Peak effects on markers such as anti-FXa activity, prothrombin time (PT), and activated partial thromboplastin (B12709170) time (aPTT) are observed within 1 to 2 hours, coinciding with the peak plasma concentration of the drug. nih.gov There is a direct linear relationship between the plasma concentration of edoxaban and its anti-FXa activity. nih.gov

Concentration-Effect Relationship on Coagulation Markers

Edoxaban tosylate demonstrates a direct and predictable relationship between its plasma concentration and its anticoagulant effect. nih.gov As a direct, selective, and reversible inhibitor of Factor Xa (FXa), edoxaban's primary pharmacodynamic effect is the inhibition of this key enzyme in the coagulation cascade, which in turn reduces the generation of thrombin. patsnap.comnih.govnbinno.com This inhibition is concentration-dependent. nih.gov

Peak plasma concentrations of edoxaban are achieved rapidly, within 1 to 2 hours after oral administration, and these coincide with the peak effects on various coagulation biomarkers. nih.govnih.gov The relationship between edoxaban plasma concentration and anti-FXa activity is linear and consistent in both healthy individuals and patient populations. nih.gov Other coagulation markers are also affected in a concentration-dependent manner, including the prothrombin time (PT) and the activated partial thromboplastin time (aPTT). nih.gov However, the sensitivity of these tests to edoxaban can vary depending on the specific reagents used. researchgate.net While chromogenic anti-Xa assays show high sensitivity and a linear correlation with edoxaban concentration, the PT is less sensitive, and the aPTT has insufficient sensitivity for reliable measurement of its anticoagulant activity. researchgate.net

Studies spiking edoxaban into plasma have quantified its effects on various coagulation assays, demonstrating a clear concentration-dependent prolongation. researchgate.net

| Coagulation Marker | Relationship with Edoxaban Concentration | Key Findings |

|---|---|---|

| Anti-Factor Xa (Anti-FXa) Activity | Direct, Linear | Plasma edoxaban concentrations are linearly related to anti-FXa activity. This is a sensitive and reliable marker for assessing edoxaban's effect. nih.govresearchgate.net |

| Prothrombin Time (PT) | Concentration-Dependent Prolongation | Edoxaban prolongs PT in a concentration-dependent manner, but the sensitivity varies with the reagent used. A normal PT may not exclude clinically relevant drug levels. nih.govresearchgate.net |

| Activated Partial Thromboplastin Time (aPTT) | Concentration-Dependent Prolongation | Shows concentration-dependent prolongation but has insufficient sensitivity for quantifying the anticoagulant effect of edoxaban. nih.govresearchgate.net |

| Thrombin Generation | Inhibition | Edoxaban inhibits thrombin generation, as measured by markers like prothrombin fragment 1+2 (F1+2) and thrombin-antithrombin (TAT) complex. nih.gov |

Sustained Anticoagulation Effect

The anticoagulant effects of edoxaban are sustained over a 24-hour dosing interval. nih.gov Following single oral doses, edoxaban provides rapid and sustained inhibition of coagulation markers. nih.gov Studies utilizing a shed blood model, which assesses activated coagulation at a site of injury, showed that single doses of edoxaban resulted in sustained inhibition of thrombin generation and platelet activation for up to 24 hours. nih.gov The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, which supports a once-daily dosing regimen with minimal accumulation. nih.govnih.gov The anticoagulant effect is expected to persist for approximately 24 hours after the last dose. drugs.com

Population Pharmacokinetics

Impact of Body Weight on Exposure and Bleeding Risk

Body weight is a significant covariate influencing edoxaban exposure. nih.gov Patients with lower body weight exhibit higher plasma concentrations of the drug. nih.gov A population pharmacokinetic analysis revealed that total exposure in patients with a median low body weight of 55 kg was increased by 13% compared to patients with a median high body weight of 84 kg. daiichisankyo.us Another analysis found that the blood concentration of edoxaban in a group with body weight ≤60 kg was 1.8-fold higher than in a group with body weight >60 kg. nih.gov

This increased exposure in low-weight individuals can heighten the risk of bleeding. nih.govnih.govwww.gov.uk Consequently, body weight is a key factor in dose adjustment considerations to mitigate this risk. nih.gov

| Factor | Impact on Edoxaban Exposure | Associated Risk |

|---|---|---|

| Low Body Weight (≤60 kg) | Increased exposure. daiichisankyo.us Blood concentration can be up to 1.8-fold higher compared to >60 kg group. nih.gov | Increased risk of bleeding due to higher drug concentrations. nih.govwww.gov.uk |

| High Body Weight (>60 kg) | Lower relative exposure compared to low body weight individuals. daiichisankyo.us | Concerns about potential under-dosing, though clinical trials have shown low rates of stroke independent of weight. nih.gov |

Influence of Renal Impairment on Exposure and Dose Adjustment Strategies

Renal function is a primary determinant of edoxaban exposure, as approximately 50% of the drug is cleared by the kidneys. nih.govnih.gov As renal function declines, measured by creatinine (B1669602) clearance (CrCl), the systemic exposure to edoxaban increases significantly. nih.govresearchgate.net This inverse relationship necessitates dose adjustment strategies to ensure safety in patients with renal impairment. researchgate.net

Pharmacokinetic modeling has quantified the increase in exposure relative to declining renal function. researchgate.net For instance, compared to a subject with a CrCl of 100 mL/min, systemic exposure is predicted to increase by 35% in a subject with a CrCl of 50 mL/min and by 57% in a subject with a CrCl of 30 mL/min. researchgate.net This elevated exposure is directly linked to an increased risk of bleeding. www.gov.uk

Based on these pharmacokinetic principles, dose reduction strategies are implemented for patients with moderate to severe renal impairment (e.g., CrCl 15 to 50 mL/min) to normalize drug exposure and reduce bleeding risk. nih.govahajournals.org

| Renal Function (Creatinine Clearance) | Predicted Increase in Edoxaban Exposure* | Rationale for Dose Adjustment Strategy |

|---|---|---|

| 80 mL/min | 11.6% researchgate.net | Minor increase in exposure. |

| 50 mL/min | 35.0% researchgate.net | Clinically significant increase in exposure, forming a threshold for dose reduction. ahajournals.org |

| 30 mL/min | 57.0% researchgate.net | Substantial increase in exposure, reinforcing the need for dose reduction. researchgate.net |

*Compared to a subject with CrCl of 100 mL/min. researchgate.net

Influence of Hepatic Impairment on Exposure

The liver metabolizes and secretes approximately 50% of an edoxaban dose. nih.gov Despite this, the impact of hepatic impairment on edoxaban exposure appears limited in mild cases. In patients with mild hepatic impairment (Child-Pugh A), no dose adjustment is required. medscape.com An analysis of the ENGAGE AF-TIMI 48 trial found that the pharmacokinetic and pharmacodynamic profiles of edoxaban were similar in patients with and without a history of liver disease. pace-cme.orgcardiovascularbusiness.com

However, caution is advised for patients with more severe liver disease. Edoxaban is not recommended for patients with moderate to severe hepatic impairment (Child-Pugh B/C) because these individuals may have intrinsic coagulation abnormalities, and the pharmacokinetics in this group have not been sufficiently studied. medscape.comnih.gov

Drug Interactions and Concomitant Therapy

Pharmacokinetic Drug Interactions

Edoxaban's disposition in the body is influenced by drug transporters and, to a lesser extent, metabolic enzymes. nih.gov Therefore, drugs that inhibit or induce these pathways can alter edoxaban (B1671109) plasma concentrations.

Edoxaban is a substrate of the efflux transporter P-glycoprotein (P-gp), which is found in the gut mucosa and plays a key role in the drug's absorption and disposition. fda.govnih.govacforum-excellence.org

P-gp Inhibitors: Co-administration of edoxaban with P-gp inhibitors leads to increased absorption and reduced clearance of edoxaban, resulting in higher plasma concentrations and an increased risk of bleeding. acforum-excellence.orguw.eduthrombosiscanada.ca Several clinical studies have quantified the effects of various P-gp inhibitors on edoxaban's pharmacokinetics. For instance, potent P-gp inhibitors like cyclosporine, dronedarone, and erythromycin (B1671065) have been shown to significantly increase edoxaban exposure. nih.govthrombosiscanada.ca The co-administration of verapamil (B1683045) and quinidine (B1679956) also increased edoxaban exposure by approximately 50-77%. nih.gov A summary of these interactions from dedicated studies in healthy subjects is presented below.

Table 1: Effect of P-gp Inhibitors on Edoxaban Pharmacokinetics

| Interacting Drug | Primary Mechanism(s) | Change in Edoxaban Cmax | Change in Edoxaban AUC |

|---|---|---|---|

| Amiodarone | P-gp inhibitor | ▲ 66% | ▲ 40% |

| Cyclosporine | P-gp inhibitor, OATP1B1 inhibitor | ▲ 74% | ▲ 73% |

| Dronedarone | P-gp inhibitor | ▲ 46% | ▲ 85% |

| Erythromycin | P-gp inhibitor, moderate CYP3A4 inhibitor | ▲ 68% | ▲ 85% |

| Ketoconazole (B1673606) | Strong P-gp inhibitor, strong CYP3A4 inhibitor | ▲ 87% | ▲ 89% |

| Quinidine | P-gp inhibitor | ▲ 85% | ▲ 77% |

| Verapamil | P-gp inhibitor, moderate CYP3A4 inhibitor | ▲ 53% | ▲ 53% |

Data sourced from studies in healthy subjects. nih.govnih.gov Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

P-gp Inducers: Conversely, drugs that are potent inducers of P-gp can decrease edoxaban plasma concentrations by enhancing its efflux in the intestine. acforum-excellence.orguw.edu For example, the potent P-gp inducer rifampin has been shown to reduce the total exposure to edoxaban. springermedizin.de The concomitant use of strong P-gp inducers like rifampin, phenytoin, carbamazepine, or St. John's Wort with edoxaban may decrease its efficacy and should be approached with caution. thrombosiscanada.cawikipedia.org

The metabolism of edoxaban is a minor pathway for its elimination. nih.gov It undergoes minimal metabolism via hydrolysis, mediated by carboxylesterase 1 (CES1), and oxidation by Cytochrome P450 3A4 (CYP3A4). fda.govfrontiersin.org The predominant active metabolite, M-4, is formed by CES1, while other minor metabolites are formed via CYP3A4. fda.govfda.gov Less than 10% of the drug is cleared through metabolism by each of these enzymes. nih.govfrontiersin.org

In vitro and in vivo studies have demonstrated that edoxaban itself is not a substrate for major uptake transporters such as organic anion transporting polypeptide (OATP) 1B1. nih.govresearchgate.net However, its primary and human-specific active metabolite, M-4, is a substrate of OATP1B1. fda.govspringermedizin.deyuntsg.comresearchgate.net

Therefore, co-administration of edoxaban with inhibitors of OATP1B1 can increase the plasma concentration of the active M-4 metabolite. springermedizin.deresearchgate.net For example, rifampin, which is an inhibitor of OATP1B1, has been observed to increase exposure to the M-4 metabolite. springermedizin.de Cyclosporine is another known inhibitor of OATP1B1. nih.gov While co-administration of atorvastatin, a substrate of OATP1B1, did not affect the exposure of the parent edoxaban compound, the potential for interaction with the M-4 metabolite exists with potent OATP1B1 inhibitors. nih.gov

Pharmacodynamic Drug Interactions

Pharmacodynamic interactions involve drugs that interfere with hemostasis, leading to an additive effect on the risk of bleeding when co-administered with edoxaban.

The concurrent use of edoxaban with other antithrombotic agents significantly increases the risk of bleeding. fda.gov

Anticoagulants: Long-term co-administration of edoxaban with other anticoagulants—such as unfractionated heparin, low molecular weight heparins (e.g., enoxaparin), and other oral anticoagulants (e.g., warfarin (B611796), dabigatran, rivaroxaban (B1684504), apixaban)—is not recommended due to the heightened risk of hemorrhage. medscape.comhres.ca Transitioning between anticoagulant therapies requires careful management to minimize periods of either excessive or inadequate anticoagulation. drugs.com

Antiplatelet Agents: The use of antiplatelet agents, including aspirin (B1665792) and P2Y12 inhibitors like clopidogrel (B1663587), alongside edoxaban also elevates the risk of bleeding. hres.cahealthline.com Clinical studies have shown that while concomitant use of low-dose aspirin or clopidogrel with edoxaban can lead to higher rates of clinically relevant bleeding, the combination may be necessary in certain clinical scenarios. hres.ca

The EPIC-CAD trial provided significant findings on this topic, comparing edoxaban monotherapy against edoxaban plus a single antiplatelet agent in patients with atrial fibrillation and stable coronary artery disease. acc.orgescardio.org The results highlighted that edoxaban monotherapy was superior, driven by a substantial reduction in bleeding events without an increase in ischemic events. acc.orgescardio.org

Table 2: Key Outcomes from the EPIC-CAD Trial (12-Month Follow-up)

| Outcome | Edoxaban Monotherapy (n=524) | Edoxaban + Antiplatelet (n=516) | Hazard Ratio (95% CI) |

|---|---|---|---|

| Primary Composite Endpoint * | 6.8% | 16.2% | 0.44 (0.30–0.65) |

| Major or Clinically Relevant Non-Major Bleeding | 4.7% | 14.2% | 0.34 (0.22–0.53) |

| Major Adverse Cardiac Events | 1.6% | 1.8% | 1.23 (0.48–3.10) |

*Primary Composite Endpoint: All-cause mortality, myocardial infarction, stroke, systemic embolism, urgent revascularization, or major bleeding. acc.org

The chronic use of non-steroidal anti-inflammatory drugs (NSAIDs) with edoxaban is expected to increase the risk of bleeding due to their effects on platelet function and gastrointestinal mucosa. fda.govhealthline.com This is a pharmacodynamic interaction. uw.edu Although co-administration of naproxen (B1676952) was found to have no effect on the pharmacokinetics of edoxaban, the pharmacodynamic interaction and consequent bleeding risk remain a clinical concern. nih.gov Therefore, chronic concomitant use of NSAIDs such as ibuprofen (B1674241) and naproxen with edoxaban should be undertaken with caution. thrombosiscanada.cahealthline.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Amiodarone |

| Apixaban |

| Aspirin |

| Atorvastatin |

| Carbamazepine |

| Clopidogrel |

| Cyclosporine |

| Dabigatran |

| Dronedarone |

| Edoxaban tosylate |

| Enoxaparin |

| Erythromycin |

| Heparin |

| Ibuprofen |

| Ketoconazole |

| M-4 (metabolite) |

| Naproxen |

| Phenytoin |

| Quinidine |

| Rifampin |

| Rivaroxaban |

| St. John's Wort |

| Ticagrelor |

| Verapamil |

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin Norepinephrine Reuptake Inhibitors (SNRIs)

The concomitant use of this compound with Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin Norepinephrine Reuptake Inhibitors (SNRIs) may potentiate the risk of bleeding. drugs.comsps.nhs.uk This interaction is pharmacodynamic in nature and does not typically alter the plasma concentrations of edoxaban. acforum-excellence.org The underlying mechanism involves the role of serotonin in hemostasis. Platelets release serotonin, which is crucial for platelet aggregation and the formation of a stable blood clot. SSRIs and SNRIs block the reuptake of serotonin into platelets, depleting their serotonin stores and thereby impairing platelet function. drugs.comdrugs.com This effect, when combined with the anticoagulant properties of edoxaban, can lead to an increased bleeding diathesis. drugs.com

Clinical evidence regarding the magnitude of this risk has been varied. Epidemiological studies have demonstrated an association between the use of agents that interfere with serotonin reuptake and an increased incidence of upper gastrointestinal bleeding. drugs.comjnjmedicalconnect.com Bleeding events related to the use of SRIs have ranged from minor issues like ecchymosis and epistaxis to more severe, life-threatening hemorrhages. drugs.comjnjmedicalconnect.com

Conversely, another real-world data study of nonvalvular atrial fibrillation patients receiving DOACs found that the co-prescription of SSRIs was not associated with a higher risk of major bleeding, reporting an adjusted hazard ratio of 0.68 (95% CI: 0.59–0.78). mdpi.com

Given the potential for increased bleeding, caution is advised when edoxaban is co-administered with SSRIs or SNRIs. drugs.comsps.nhs.uk Close clinical observation for any signs and symptoms of bleeding is recommended. drugs.com

Table 1: Research Findings on Concomitant Use of Oral Anticoagulants and SSRIs/SNRIs

| Study/Source | Population | Key Findings |

|---|---|---|

| Population-based, nested case-control study (JAMA Network Open) | Patients with atrial fibrillation on oral anticoagulants (including DOACs like edoxaban). nih.govpsychiatryonline.org | Concomitant use of SSRIs and OACs was associated with a 33% increased risk of any major bleeding (IRR, 1.33; 95% CI, 1.24-1.42) compared with OACs alone. nih.govresearchgate.netpsychiatryonline.org The risk was highest in the first 30 days of use (IRR, 1.74). nih.govpsychiatryonline.org |

| Real-world data study (MDPI) | Nonvalvular atrial fibrillation patients receiving DOACs. mdpi.com | Concomitant use of SSRIs was associated with a lower risk of major bleeding (Adjusted Hazard Ratio: 0.68, 95% CI: 0.59–0.78). mdpi.com |

| ROCKET-AF Sub-analysis (J&J Medical Connect) | Patients with atrial fibrillation on rivaroxaban. jnjmedicalconnect.com | SSRI use was associated with a 35% increased risk of combined major and non-major clinically relevant bleeding. jnjmedicalconnect.com |

Impact on Coagulation Parameters when Switching from Other DOACs

When transitioning a patient from another direct oral anticoagulant (DOAC), such as rivaroxaban or apixaban, to edoxaban, the general recommendation is to stop the initial DOAC and begin therapy with edoxaban at the time the next dose of the previous anticoagulant would have been administered. nsw.gov.auahajournals.org This approach is intended to minimize the period of sub-therapeutic or supra-therapeutic anticoagulation. There is a lack of specific clinical trial data detailing the precise impact on coagulation parameters during this direct DOAC-to-DOAC switch. However, understanding the effect of edoxaban on standard coagulation assays is crucial for clinical interpretation in this period.

Edoxaban, as a direct factor Xa inhibitor, influences several coagulation tests in a concentration-dependent manner. openaccessjournals.comnih.govoup.com

Prothrombin Time (PT): Edoxaban prolongs the PT. openaccessjournals.comnih.gov However, the sensitivity of the PT assay is highly dependent on the specific reagent used. nih.govblood.ca While a prolonged PT can indicate the presence of edoxaban, a normal PT does not reliably exclude clinically relevant drug levels, especially at trough concentrations. nih.govnih.gov In vitro studies have shown that edoxaban concentrations of 0.256 µM are required to double the PT. oup.com

Activated Partial Thromboplastin (B12709170) Time (aPTT): Edoxaban also prolongs the aPTT, but the assay is generally less sensitive to edoxaban than the PT. nih.govblood.ca A normal aPTT is insufficient to rule out a therapeutic or even supratherapeutic level of edoxaban. nih.gov A concentration of 0.508 µM of edoxaban was needed to double the aPTT in vitro. oup.com

Anti-Factor Xa Activity: Chromogenic anti-Xa assays are the most reliable method for measuring the anticoagulant effect of edoxaban. nih.govmdpi.com There is a direct linear correlation between the plasma concentration of edoxaban and anti-Xa activity. mdpi.comeuropa.eu It is important to use assays calibrated specifically for edoxaban, as using heparin-calibrated assays can lead to inaccurate results. blood.ca

When switching from another factor Xa inhibitor like rivaroxaban or apixaban, there may be a residual anticoagulant effect that could influence baseline tests before starting edoxaban. The different DOACs have varying effects on these assays. For instance, PT and aPTT reagents are generally more sensitive to rivaroxaban and edoxaban than to apixaban. researchgate.netnih.gov Therefore, a clinician managing a switch should be aware of the properties of both the outgoing and incoming anticoagulant.

Table 2: Comparative In Vitro Effects of Direct Factor Xa Inhibitors on Coagulation Assays

| Coagulation Assay | Edoxaban Effect | Rivaroxaban Effect | Apixaban Effect |

|---|---|---|---|

| Prothrombin Time (PT) | Prolongs PT in a concentration-dependent manner; effect varies by reagent. blood.caresearchgate.net | Prolongs PT; effect varies by reagent. blood.caresearchgate.net | Minimal effect; PT is relatively insensitive to apixaban. blood.caresearchgate.netnih.gov |

| Activated Partial Thromboplastin Time (aPTT) | Prolongs aPTT; less sensitive than PT. A normal aPTT does not exclude clinically relevant levels. nih.govblood.ca | Can prolong aPTT; effect varies by reagent. blood.ca | Minimal effect; aPTT is insensitive to apixaban. blood.ca |

| Anti-Factor Xa Activity | Linear correlation with concentration; specific calibrators required for accurate measurement. nih.goveuropa.eu | Linear correlation with concentration; specific calibrators required. europa.eu | Linear correlation with concentration; specific calibrators required. europa.eu |

Clinical Efficacy Studies of Edoxaban Tosylate

Phase I Studies

Phase I studies are the first step in human testing and are primarily designed to assess the safety, tolerability, and pharmacokinetic properties of a new drug in a small group of healthy volunteers.

Early-stage clinical trials involving healthy volunteers demonstrated that edoxaban (B1671109) tosylate was safe and well-tolerated. A single-ascending dose (SAD) study and a multiple-ascending dose (MAD) study were conducted to evaluate these parameters. In the SAD portion of the study, 85 subjects received single doses ranging from 10 mg to 150 mg, while in the MAD portion, 36 subjects received daily doses of 90 mg, 60 mg twice daily, or 120 mg daily. nih.gov

The results indicated that single doses up to 150 mg and multiple doses up to 120 mg per day for 10 days were well-tolerated without a dose-dependent increase in adverse events. dovepress.com The pharmacokinetic (PK) profile of edoxaban was found to be predictable and consistent across the tested doses, with low variability among individuals. dovepress.comresearchgate.netdovepress.com

Key pharmacokinetic findings from Phase I studies in healthy volunteers include:

Absorption: Edoxaban is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) reached within 1 to 2 hours. nih.gov

Dose Proportionality: The exposure to edoxaban increases in a dose-proportional manner for single doses between 15 mg and 150 mg and for repeat doses between 60 mg and 120 mg. fda.gov However, one analysis suggested a less than proportional dose-exposure relationship at doses above 30 mg. researchgate.net

Elimination Half-Life: The terminal elimination half-life of edoxaban in healthy subjects ranges from 10 to 14 hours. nih.gov

Bioavailability: The absolute oral bioavailability of edoxaban is approximately 62%. nih.govfda.gov

Effect of Food: The presence of food does not significantly affect the total systemic exposure (AUC) to edoxaban. nih.govfda.gov

Table 1: Summary of Pharmacokinetic Parameters of Edoxaban in Healthy Volunteers

| Parameter | Value |

|---|---|

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours |

| Terminal Elimination Half-Life (t½) | 10 - 14 hours |

| Absolute Bioavailability | ~62% |

| Dose Proportionality (Single Dose) | 15 - 150 mg |

| Dose Proportionality (Repeat Dose) | 60 - 120 mg |

Data sourced from multiple Phase I studies.

Phase II Studies

Following the establishment of a satisfactory safety profile in Phase I, Phase II studies are conducted in patients with the target condition to evaluate the drug's efficacy and to determine the optimal dose for further studies.

A key Phase IIb, multinational, dose-finding study was conducted to assess the safety of different edoxaban dosing regimens in patients with non-valvular atrial fibrillation (NVAF). daiichisankyo.com In this 12-week study, 1,146 patients were randomized to receive one of four fixed-dose regimens of edoxaban (30 mg once daily, 60 mg once daily, 30 mg twice daily, or 60 mg twice daily) or dose-adjusted warfarin (B611796). daiichisankyo.comnih.gov

The primary outcome of this study was the incidence of major or clinically relevant nonmajor bleeding. The findings revealed that once-daily (QD) dosing regimens of edoxaban were associated with fewer bleeding events compared to twice-daily (BID) regimens with the same total daily dose. daiichisankyo.comnih.gov A sub-analysis suggested that bleeding events were more closely correlated with the minimum concentration (trough levels) of the drug in the blood, which are lower with once-daily dosing. daiichisankyo.com

Table 2: Bleeding Rates in Phase II Dose-Finding Study in AF Patients

| Treatment Group | Number of Patients | Bleeding Events | Bleeding Rate (%) |

|---|---|---|---|

| Edoxaban 30 mg QD | 235 | 13 | 5.5 |

| Edoxaban 60 mg QD | 234 | 17 | 7.3 |

| Edoxaban 30 mg BID | 244 | 31 | 12.7 |

| Edoxaban 60 mg BID | 180 | 33 | 18.3 |

| Warfarin | 250 | - | - |

Data from a 12-week Phase IIb study. daiichisankyo.com

Based on these results, the 30 mg and 60 mg once-daily dosing regimens were selected for further evaluation in the large-scale Phase III trial. nih.gov

Edoxaban was also evaluated for the prevention of venous thromboembolism (VTE) in patients undergoing major orthopedic surgery, a high-risk group for this complication. dovepress.comresearchgate.netdovepress.com Phase II clinical trials demonstrated that oral administration of edoxaban was superior in efficacy to placebo, as well as subcutaneously administered dalteparin and enoxaparin. dovepress.comresearchgate.netdovepress.com

Phase III Clinical Trials

Phase III trials are large, pivotal studies that aim to confirm the efficacy and safety of a drug in a larger and more diverse patient population, often comparing it to the current standard of care.

The landmark Phase III trial for edoxaban in NVAF was the ENGAGE AF-TIMI 48 (Effective Anticoagulation with Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48) study. nih.govtimi.org This was a randomized, double-blind, double-dummy trial that enrolled 21,105 patients with moderate-to-high-risk NVAF. acc.org The study was designed to compare two once-daily dose regimens of edoxaban (a high-dose regimen of 60 mg and a low-dose regimen of 30 mg) with warfarin, with a median follow-up of 2.8 years. timi.orgacc.org

The primary efficacy endpoint was the time to the first occurrence of stroke or systemic embolic event (SEE). The high-dose edoxaban regimen was found to be non-inferior to well-managed warfarin for the prevention of stroke or SEE. acc.orgmedscape.com The annualized rate of the primary endpoint was 1.18% in the high-dose edoxaban group compared to 1.50% in the warfarin group. acc.org

A key secondary outcome was the rate of major bleeding, which was significantly lower with both edoxaban regimens compared to warfarin. acc.orgmedscape.com The high-dose edoxaban regimen also resulted in a significant reduction in death from cardiovascular causes. nih.gov

Table 3: Key Efficacy Outcomes from the ENGAGE AF-TIMI 48 Trial (On-Treatment Period)

| Outcome | Warfarin (N=7,012) | Edoxaban 60 mg (N=7,012) | Hazard Ratio (97.5% CI) vs. Warfarin |

|---|---|---|---|

| Primary Efficacy Endpoint | |||

| Stroke or Systemic Embolic Event (Rate per year) | 1.50% | 1.18% | 0.79 (0.63 - 0.99) |

| Secondary Efficacy Endpoints | |||

| Ischemic Stroke (Rate per year) | - | - | Similar to Warfarin |

| Hemorrhagic Stroke (Rate per year) | - | - | Significantly Lower |

| Cardiovascular Death (Rate per year) | - | - | Significantly Lower |

| Primary Safety Endpoint | |||

| Major Bleeding (Rate per year) | 3.43% | 2.75% | 0.80 (p<0.001) |

Data from the modified intention-to-treat analysis of the ENGAGE AF-TIMI 48 trial. acc.orgnih.govnih.gov

The results of the ENGAGE AF-TIMI 48 trial were pivotal in establishing edoxaban as a viable alternative to warfarin for stroke prevention in patients with NVAF, offering a favorable balance of efficacy and safety. nih.gov

Prevention of Stroke and Systemic Embolism in Nonvalvular Atrial Fibrillation (NVAF)

ENGAGE AF-TIMI 48 Study Design and Methodology

The Effective Anticoagulation with Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48 (ENGAGE AF-TIMI 48) trial was a randomized, double-blind, double-dummy, noninferiority study designed to evaluate the efficacy and safety of two dosing regimens of once-daily edoxaban compared with warfarin for the prevention of stroke and systemic embolic events in patients with nonvalvular atrial fibrillation (AF). ahajournals.org The trial enrolled 21,105 patients with a moderate-to-high risk of stroke, defined by a CHADS2 score of 2 or greater. ahajournals.org

Patients were randomized in a 1:1:1 ratio to receive either a high-dose edoxaban regimen (60 mg once daily), a low-dose edoxaban regimen (30 mg once daily), or dose-adjusted warfarin to maintain an international normalized ratio (INR) between 2.0 and 3.0. ahajournals.org A key feature of the study was the dose-reduction criteria for edoxaban. The dose was halved (from 60 mg to 30 mg in the high-dose group, and from 30 mg to 15 mg in the low-dose group) for patients who had a creatinine (B1669602) clearance of 30 to 50 mL/min, a body weight of 60 kg or less, or were taking potent P-glycoprotein inhibitors such as verapamil (B1683045) or quinidine (B1679956). europeanpharmaceuticalreview.com This dose reduction could be implemented at randomization or during the trial if a patient met the criteria. oup.com

The study was conducted at 1,393 centers across 46 countries, with a median follow-up of 2.8 years. acc.org To maintain blinding, patients in the edoxaban arms received a sham INR. The primary efficacy endpoint was the time to the first occurrence of a stroke (either ischemic or hemorrhagic) or a systemic embolic event. acc.org

Efficacy Outcomes vs. Warfarin

In the ENGAGE AF-TIMI 48 trial, both the high-dose and low-dose edoxaban regimens were noninferior to warfarin for the primary efficacy endpoint of preventing stroke or systemic embolic events. acc.org The annualized rate of the primary endpoint in the modified intention-to-treat population was 1.18% in the high-dose edoxaban group and 1.61% in the low-dose edoxaban group, compared with 1.50% in the warfarin group. acc.org

For the high-dose regimen, the hazard ratio (HR) versus warfarin was 0.79 (95% CI, 0.63 to 0.99; p<0.001 for noninferiority). acc.org The low-dose regimen also met the noninferiority margin with a hazard ratio of 1.07 compared to warfarin (95% CI, 0.87 to 1.31; p=0.005 for noninferiority). acc.org

A key secondary endpoint was the composite of stroke, systemic embolic event, or cardiovascular death. The rate for this endpoint was 3.85% per year in the high-dose edoxaban group, which was significantly lower than the 4.43% per year in the warfarin group (HR 0.87; 95% CI, 0.78 to 0.97; p=0.005). acc.org The low-dose edoxaban group had a rate of 4.23% per year (HR 0.95; 95% CI, 0.86 to 1.05; p=0.32). acc.org Furthermore, cardiovascular mortality was significantly lower in both the high-dose (2.74% per year; HR 0.86, 95% CI 0.77-0.97) and low-dose (2.71% per year; HR 0.85, 95% CI 0.76-0.96) edoxaban groups compared to the warfarin group (3.17% per year). acc.org

Efficacy Outcomes: Edoxaban vs. Warfarin in ENGAGE AF-TIMI 48

| Outcome | High-Dose Edoxaban (Annualized Rate) | Low-Dose Edoxaban (Annualized Rate) | Warfarin (Annualized Rate) | High-Dose Edoxaban vs. Warfarin (HR, 95% CI) | Low-Dose Edoxaban vs. Warfarin (HR, 95% CI) |

| Stroke or Systemic Embolic Event (Primary Efficacy Endpoint) | 1.18% | 1.61% | 1.50% | 0.79 (0.63-0.99) | 1.07 (0.87-1.31) |

| Ischemic Stroke | 1.25% | 1.25% | 1.25% | Not Reported | Not Reported |

| Hemorrhagic Stroke | 0.26% | 0.16% | 0.47% | Not Reported | Not Reported |

| Cardiovascular Death | 2.74% | 2.71% | 3.17% | 0.86 (0.77-0.97) | 0.85 (0.76-0.96) |

| All-Cause Mortality | 3.99% | 3.80% | 4.35% | Not Reported | Not Reported |

Subgroup Analyses (e.g., Renal Function, Body Weight)

The ENGAGE AF-TIMI 48 trial included prespecified subgroup analyses to assess the consistency of edoxaban's efficacy and safety across various patient populations.

Renal Function: A key subgroup analysis was based on renal function, with a prespecified cut point of a creatinine clearance (CrCl) of 50 mL/min, which was a criterion for edoxaban dose reduction. ahajournals.org In patients with a CrCl >50 to 95 mL/min, the high-dose edoxaban regimen showed similar efficacy to warfarin in preventing stroke or systemic embolism. ahajournals.org However, in patients with a high creatinine clearance (>95 mL/min), the efficacy of edoxaban appeared to be attenuated compared to warfarin. acc.orgahajournals.org Conversely, in patients with moderate renal impairment (CrCl 30-50 mL/min) who received a reduced dose of edoxaban, the efficacy and safety of edoxaban were maintained relative to warfarin. ahajournals.orgjacc.org

Treatment and Prevention of Recurrent Venous Thromboembolism (VTE)

HOKUSAI-VTE Study Design and Methodology

A notable feature of the study design was the initial treatment with open-label heparin (either unfractionated or low-molecular-weight) for at least 5 days for all patients. nih.gov Following this, patients were randomized to receive either edoxaban 60 mg once daily or warfarin, with the warfarin dose adjusted to an INR of 2.0 to 3.0. nih.gov Similar to the ENGAGE AF-TIMI 48 trial, the edoxaban dose was reduced to 30 mg once daily for patients with a creatinine clearance of 30 to 50 mL/min or a body weight of 60 kg or less. nih.gov The treatment duration was flexible, ranging from 3 to 12 months, to reflect clinical practice. nih.gov

The primary efficacy outcome was the incidence of symptomatic recurrent VTE during the 12-month study period. nih.gov All suspected outcome events were adjudicated by a clinical events committee. nih.gov

Efficacy Outcomes vs. Warfarin

The efficacy of edoxaban was consistent across a broad range of subgroups, including patients presenting with DVT or PE. nih.gov In a prespecified subgroup of patients with PE and evidence of right ventricular dysfunction (N-terminal pro-brain natriuretic peptide level ≥500 pg per milliliter), edoxaban showed a potential for greater efficacy, with a 48% relative risk reduction in recurrent VTE compared to warfarin (3.3% vs. 6.2%; HR, 0.52; 95% CI, 0.28 to 0.98). nih.gov

| Outcome | Edoxaban (N=4118) | Warfarin (N=4122) | Hazard Ratio (95% CI) | P-value (Noninferiority) |

| Recurrent Symptomatic VTE | 130 (3.2%) | 146 (3.5%) | 0.89 (0.70-1.13) | <0.001 |

Pediatric Clinical Trials

The use of edoxaban has also been investigated in pediatric populations. The EDO312 study is a Phase 3, open-label, randomized, multi-center, controlled trial designed to evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of edoxaban compared to standard of care anticoagulant therapy in pediatric patients from birth to less than 18 years of age with confirmed VTE. stjude.org The primary objective is to demonstrate the non-inferiority of edoxaban to standard of care in treating and preventing secondary VTE. clinicaltrials.gov

Another study, the ENNOBLE-ATE trial, was a phase 3, multinational, prospective, randomized, open-label, blinded-endpoint trial in patients under 18 years of age with cardiac disease. jacc.org Patients were randomized 2:1 to receive age- and weight-based oral edoxaban once daily versus standard of care for 3 months. jacc.org The main secondary endpoint was a composite of symptomatic thromboembolic events and asymptomatic intracardiac thrombosis. ahajournals.org In this study, one patient in the standard of care group experienced two thromboembolic events (DVT with PE), while no such events were reported in the edoxaban group during the main study period. jacc.org The results suggest that edoxaban is a potential alternative for thromboprophylaxis in children with cardiac disease. jacc.org

A Phase 1, open-label, single-dose, non-randomized study was also conducted to evaluate the pharmacokinetics and pharmacodynamics of edoxaban in pediatric patients. hra.nhs.uk This study aimed to generate information for dose selection in subsequent clinical trials. hra.nhs.uk

Hokusai VTE PEDIATRICS and ENNOBLE-ATE Studies

The Hokusai VTE PEDIATRICS study was a Phase 3, prospective, randomized, open-label, blinded endpoint evaluation (PROBE) trial designed to assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of edoxaban in children from birth to less than 18 years of age with confirmed VTE. clinicaltrials.govstanford.eduresearchgate.net The primary efficacy outcome was a composite of symptomatic recurrent VTE, death due to VTE, and no change or extension of the thrombotic burden. clinicaltrials.govresearchgate.netnih.gov The study aimed to demonstrate the non-inferiority of edoxaban compared to standard of care (SOC), which included low molecular weight heparin (LMWH) or a vitamin K antagonist (VKA). clinicaltrials.gov

The ENNOBLE-ATE trial was a Phase 3, multinational, prospective, randomized, open-label, blinded-endpoint study that evaluated the safety and efficacy of edoxaban for thromboprophylaxis in pediatric patients (<18 years old) with cardiac disease at high risk for thromboembolic events. jacc.orgacc.org Patients were randomized in a 2:1 ratio to receive either edoxaban or SOC (LMWH or VKA) for a main treatment period of three months, with a possible extension of up to one year. jacc.orgacc.orgjacc.org The primary endpoint was adjudicated clinically relevant bleeding, while the main secondary endpoint was a composite of symptomatic thromboembolism and asymptomatic intracardiac thrombosis. jacc.orgjacc.org

Efficacy and Safety Assessment in Pediatric VTE

In the ENNOBLE-ATE trial, which enrolled 167 children, the rates of clinically relevant bleeding and thromboembolic events were low in both the edoxaban and SOC groups. acc.orgmedscape.com During the main 3-month treatment period, one clinically relevant nonmajor bleeding event occurred in each group (0.9% in the edoxaban group and 1.7% in the SOC group). acc.org There were no adjudicated thromboembolic events in the edoxaban group, compared to one patient in the SOC group who experienced both a deep vein thrombosis and a pulmonary embolism. jacc.orgmedscape.com

| Outcome | Edoxaban (n=109) | Standard of Care (n=58) |

|---|---|---|

| Clinically Relevant Bleeding | 1 (0.9%) | 1 (1.7%) |

| Thromboembolic Events | 0 (0%) | 1 (1.7%) |

During a 9-month extension phase of the ENNOBLE-ATE study, where 147 children received edoxaban, there was one clinically relevant bleeding event (0.7%) and four thromboembolic events (2.8%). medscape.com

Real-World Evidence Studies and Post-Marketing Surveillance

Real-world evidence plays a crucial role in complementing data from randomized controlled trials by providing insights into the use and performance of a drug in routine clinical practice.

Drug Utilization Studies (e.g., ETNA-DUS)

The ETNA-DUS (Edoxaban Treatment in routiNe clinical prActice - Drug Utilisation Study) was a retrospective chart review study in Europe designed to provide real-world data on the prescription patterns of edoxaban. europa.eu The primary objectives were to characterize the users of edoxaban, evaluate its pattern of use, and assess the effectiveness of educational materials as a risk minimization tool. europa.euhra.nhs.uk While specific results from ETNA-DUS are not detailed in the provided search results, data from the broader ETNA program in patients with atrial fibrillation (AF) and VTE in Europe offer insights into prescribing patterns. In the ETNA-AF Europe study, 83.8% of patients received an edoxaban dose that was in line with the label recommendations. researchgate.net Similarly, in the ETNA-VTE Europe study, edoxaban dosing was adherent to the label in 90% of patients. ikazia.nl

| Study Population | Adherence to Recommended Dose |

|---|---|

| Atrial Fibrillation (ETNA-AF) | 83.8% |

| Venous Thromboembolism (ETNA-VTE) | 90% |

Effectiveness in Diverse Clinical Settings

Real-world studies have supported the effectiveness of edoxaban in various clinical scenarios. The Global ETNA-AF program, a large, prospective, non-interventional study, demonstrated low annualized rates of stroke and major bleeding in patients with atrial fibrillation treated with edoxaban in routine clinical practice over a two-year follow-up period. pace-cme.org

In the context of VTE, a single-center retrospective study in Japan involving 364 patients found no significant differences in safety and effectiveness between patients who received edoxaban with or without a parenteral anticoagulant lead-in, a deviation from the pivotal trial protocol. nih.gov No symptomatic VTE recurrences were observed in this study. nih.gov Another real-world study from Japan on patients with VTE showed that edoxaban was effective and associated with a low incidence of recurrent VTE.

Outcomes in Specific Patient Populations (e.g., Cirrhosis)

In a retrospective cohort study of 50 cirrhotic patients with PVT who were initially treated with danaparoid sodium, 20 were switched to edoxaban and 30 to warfarin. nih.gov Treatment with edoxaban led to a significant reduction in PVT volume at 6 months, whereas an increase in volume was observed in the warfarin group. nih.gov

| Outcome | Edoxaban | Warfarin |

|---|---|---|

| Overall Response Rate (Thrombolysis) | 76.7% | 29.4% |

| Change in PVT Volume at 6 Months | Significant Reduction | Increase |

Clinically significant gastrointestinal bleeding occurred in 15% of patients in the edoxaban group and 7% of those in the warfarin group, a difference that was not statistically significant. nih.gov

Safety Profile and Adverse Events of Edoxaban Tosylate

Bleeding Events

The use of edoxaban (B1671109) tosylate, like other anticoagulants, is associated with a risk of bleeding. This risk can range from minor events to severe, life-threatening hemorrhages. hpra.iehres.ca

Incidence and Severity of Major and Clinically Relevant Non-Major Bleeding

Clinical trials have provided detailed data on the incidence of bleeding events with edoxaban. In the ENGAGE AF-TIMI 48 trial, which compared edoxaban with warfarin (B611796) in patients with non-valvular atrial fibrillation (NVAF), the annualized rate of major bleeding was significantly lower in the high-dose edoxaban group (2.75%) compared to the warfarin group (3.43%). ru.nl Similarly, the rate of major bleeding plus clinically relevant non-major (CRNM) bleeding was lower with high-dose edoxaban (11.1%) than with warfarin (13.02%). nih.gov

The most frequently reported bleeding-related adverse reactions with edoxaban include epistaxis (nosebleeds), hematuria (blood in the urine), and anemia. europa.euhpra.ie Other common bleeding events are cutaneous soft tissue hemorrhage and vaginal hemorrhage. servier.ca

| Bleeding Event Type | Edoxaban (High-Dose) Annualized Rate (%) | Warfarin Annualized Rate (%) | Trial |

|---|---|---|---|

| Major Bleeding | 2.75 | 3.43 | ENGAGE AF-TIMI 48 |

| Major or CRNM Bleeding | 11.1 | 13.02 | ENGAGE AF-TIMI 48 |

| Major Bleeding | 1.4 | 1.5 | Hokusai-VTE |

| CRNM Bleeding | 7.4 | 8.9 | Hokusai-VTE |

Risk Factors for Bleeding (e.g., Renal Impairment, Concomitant Medications, Trough Levels)

Several factors can increase the risk of bleeding in patients taking edoxaban. hpra.ie These include:

Renal Impairment: Patients with moderate to severe renal impairment (creatinine clearance [CrCl] 15-50 mL/min) have increased exposure to edoxaban, which elevates the bleeding risk. hpra.ieeuropa.eu Plasma levels of edoxaban are higher in individuals with reduced kidney function. hres.ca For this reason, a dose reduction is recommended for this patient population. hpra.ieeuropa.eu The use of edoxaban is not recommended in patients with end-stage renal disease (CrCl <15 mL/min) or on dialysis. hpra.ieeuropa.eu

Concomitant Medications: The concurrent use of other medications that affect hemostasis can increase the risk of bleeding. hres.canih.gov These include acetylsalicylic acid (aspirin), non-steroidal anti-inflammatory drugs (NSAIDs), and other anticoagulants. hres.canih.gov Co-administration with P-glycoprotein (P-gp) inhibitors such as ciclosporin, dronedarone, erythromycin (B1671065), or ketoconazole (B1673606) can also increase edoxaban exposure, necessitating a dose reduction. hpra.ieeuropa.eu

Trough Levels: Studies have shown a correlation between higher edoxaban trough concentrations (the lowest concentration of the drug in the blood before the next dose) and an increased probability of major bleeding. fda.govnih.gov Once-daily dosing regimens are associated with lower trough levels and, consequently, a lower bleeding rate compared to twice-daily regimens. nih.govdaiichisankyo.comnih.gov

Low Body Weight: Patients with a body weight of 60 kg or less may have an increased risk of bleeding, and a lower dose of edoxaban is recommended. hpra.ienih.gov

Management of Bleeding Complications

In the event of a bleeding complication, the management strategy depends on the severity and location of the bleed. For minor bleeding, such as occasional nosebleeds or bleeding from gums, simple measures like applying pressure may be sufficient. www.nhs.uk

For severe or life-threatening bleeding, discontinuation of edoxaban is the first step. hpra.iehres.ca Currently, there is no specific reversal agent for edoxaban that is widely approved. europa.eu However, andexanet alfa has been studied as a potential antidote and is approved for the reversal of other factor Xa inhibitors. drugs.comwikipedia.orgdrugbank.com Its use for edoxaban-related bleeding may be considered in critical situations, typically after consultation with a hematologist. aaamedicines.org.uk Other potential management options include the use of prothrombin complex concentrates (PCCs) or recombinant factor VIIa, although their efficacy in reversing edoxaban's effects is not fully established. nih.gov

Other Adverse Events

Hepatic Enzyme Elevations

Edoxaban has been associated with elevations in liver enzymes. nice.org.uk In clinical trials, abnormal liver function tests were reported as a common adverse reaction. europa.eu However, a systematic review of multiple trials of oral anticoagulants, including one with edoxaban, did not find a significant increase in the rate of serum ALT or AST elevations above three times the upper limit of normal compared to warfarin. nih.gov Patients with elevated liver enzymes (ALT/AST > 2 times the upper limit of normal) or total bilirubin (B190676) ≥ 1.5 times the upper limit of normal were excluded from major clinical studies. europa.euhpra.ie Therefore, edoxaban should be used with caution in this population. europa.euhpra.ie It is contraindicated in patients with hepatic disease associated with coagulopathy and a clinically relevant bleeding risk. hpra.iehpra.ie

Cardiovascular Events (e.g., Myocardial Infarction, Stroke Recurrence)

The safety profile of edoxaban also includes cardiovascular events. In the ENGAGE AF-TIMI 48 trial, the rate of myocardial infarction was not significantly different between the edoxaban and warfarin groups. ru.nl A meta-analysis also found no significant difference in the incidence of myocardial infarction between edoxaban and warfarin. nih.gov

Regarding stroke recurrence, the ENGAGE AF-TIMI 48 study showed that edoxaban was non-inferior to warfarin in preventing stroke or systemic embolic events. ru.nlnice.org.uk However, a subgroup analysis suggested a trend toward decreasing efficacy with increasing creatinine (B1669602) clearance, with a higher rate of ischemic stroke in patients with a CrCl >95 mL/min who received edoxaban compared to warfarin. drugs.comfda.gov Therefore, the use of edoxaban is not recommended in this specific patient population. fda.gov

Safety in Special Populations

The safety and efficacy of edoxaban tosylate can be influenced by various patient-specific factors. This section examines the safety profile of edoxaban in key special populations, highlighting research findings and specific considerations for each group.

Elderly Patients

Elderly patients with atrial fibrillation are at an increased risk of both ischemic and bleeding events compared to their younger counterparts. nih.gov Clinical trials have shown that age has a more significant impact on the risk of major bleeding than on the risk of thromboembolic events. nih.govahajournals.org

In a prespecified analysis of the ENGAGE AF-TIMI 48 trial, patients were categorized into three age groups: <65 years, 65 to 74 years, and ≥75 years. nih.govahajournals.org The rates of stroke or systemic embolic events and major bleeding with warfarin increased with age. nih.govahajournals.org For patients aged 75 and older, edoxaban demonstrated a similar rate of stroke and systemic embolic events compared to warfarin, but with a significantly reduced risk of major bleeding. nih.govahajournals.orgecrjournal.com Specifically, the absolute risk reduction for major bleeding and intracranial hemorrhage was more pronounced in older patients treated with edoxaban versus warfarin. nih.govahajournals.org These findings suggest that for elderly patients, edoxaban may offer a greater absolute reduction in safety-related events compared to warfarin. nih.govahajournals.org

A post-hoc analysis of the ENGAGE AF-TIMI 48 trial suggested that for patients aged 80 and older without standard dose-reduction criteria, a 30 mg dose of edoxaban reduced major bleeding risk, especially gastrointestinal hemorrhage, compared to the 60 mg dose, without compromising efficacy against ischemic events. tctmd.com

Table 1: Key Clinical Trial Findings for Edoxaban in Elderly Patients

| Trial | Patient Population | Key Findings | Citation(s) |

| ENGAGE AF-TIMI 48 (sub-analysis) | Patients with atrial fibrillation, stratified by age (<65, 65-74, ≥75 years) | In patients ≥75 years, edoxaban showed similar efficacy to warfarin for preventing stroke/systemic embolism but with significantly reduced major bleeding. | nih.govahajournals.org |

| ELDERCARE-AF | Japanese patients ≥80 years with atrial fibrillation, ineligible for standard oral anticoagulants. | A 15 mg dose of edoxaban was superior to placebo for preventing stroke/systemic embolism, with a non-significant increase in major bleeding. | jacc.orgacc.orgresearchgate.net |

| ENGAGE AF-TIMI 48 (post-hoc analysis) | Patients ≥80 years without standard dose-reduction criteria. | A 30 mg dose of edoxaban lowered the risk of major bleeding compared to a 60 mg dose, with no difference in efficacy. | tctmd.com |

Patients with Renal Impairment

The kidneys clear approximately 50% of edoxaban; therefore, renal function is a critical factor in its use. pace-cme.orgahajournals.org Plasma concentrations of edoxaban increase in patients with mild, moderate, and severe renal impairment. europa.eu

The ENGAGE AF-TIMI 48 trial included a prespecified sub-analysis based on renal function. ahajournals.org The study demonstrated that the efficacy and safety of edoxaban relative to warfarin were consistent in patients with a creatinine clearance (CrCl) >50 mL/min and those with a CrCl of 30–50 mL/min. ahajournals.org However, some exploratory analyses suggested a potential decrease in the relative efficacy of edoxaban compared to well-managed warfarin in patients with very high creatinine clearance (>95 mL/min). ahajournals.orgeuropa.euacc.org For this reason, a careful evaluation of individual thromboembolic and bleeding risk is recommended before using edoxaban in patients with nonvalvular atrial fibrillation and high creatinine clearance. europa.eueuropa.eu

For patients with moderate to severe renal impairment (CrCl 15-50 mL/min), a dose reduction of edoxaban is recommended. europa.euthrombosiscanada.ca Studies have shown that a 15 mg dose of edoxaban in patients with severe renal dysfunction (CrCl 15 to <30 mL/min) results in a similar plasma concentration and safety profile as a 30 mg dose in patients with normal or mildly impaired renal function. ahajournals.org An explorative study of patients with severe chronic kidney disease treated with 30 mg of edoxaban daily reported no major bleeding or thrombotic events. nih.govsilae.it The use of edoxaban is not recommended for patients with end-stage renal disease (CrCl <15 mL/min) or those on dialysis due to limited data. europa.eueuropa.euthrombosiscanada.ca

Table 2: Edoxaban Safety in Patients with Renal Impairment

| Degree of Renal Impairment | Pharmacokinetic/Safety Profile | Citation(s) |

| Mild (CrCl >50-80 mL/min) | 32% increase in plasma AUC relative to normal renal function. | europa.eu |

| Moderate (CrCl 30-50 mL/min) | 74% increase in plasma AUC relative to normal renal function. Dose reduction is recommended. | europa.euthrombosiscanada.ca |

| Severe (CrCl 15-29 mL/min) | 72% increase in plasma AUC relative to normal renal function. Dose reduction is recommended. | europa.euthrombosiscanada.ca |

| End-Stage (CrCl <15 mL/min) or on Dialysis | Use is not recommended due to limited data. | europa.eueuropa.euthrombosiscanada.ca |

Patients with Hepatic Impairment

Up to 50% of edoxaban clearance is mediated by the liver. pace-cme.org However, studies have shown that in patients with mild to moderate hepatic impairment (Child-Pugh A or B), the pharmacokinetics and pharmacodynamics of edoxaban are comparable to those in healthy individuals, and no dose adjustment is necessary. pace-cme.orgeuropa.eutandfonline.comdaiichisankyo.us